molecular formula C22H19F2N3O4S B609072 Mivebresib CAS No. 1445993-26-9

Mivebresib

Cat. No.: B609072
CAS No.: 1445993-26-9
M. Wt: 459.5 g/mol
InChI Key: RDONXGFGWSSFMY-UHFFFAOYSA-N
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Description

Mivebresib is a novel compound that functions as a pan-inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, particularly in cancer pathogenesis. By inhibiting BET proteins, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Scientific Research Applications

Mivebresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

Mivebresib (ABBV-075) is a potent and orally active inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . BET proteins, including BRD4, are the primary targets of this compound . These proteins play crucial roles in transcriptional regulation, which is relevant to cancer pathogenesis .

Mode of Action

This compound interacts with its targets by binding to the bromodomains of BET proteins, particularly BRD4, with a Ki of 1.5 nM . This binding inhibits the function of BET proteins, disrupting the transcriptional regulation in cancer cells .

Biochemical Pathways

The inhibition of BET proteins by this compound affects various biochemical pathways involved in cancer pathogenesis . For instance, it has been suggested that this compound inhibits M1 polarization via interrupting the p300/BRD4/HIF1A axis . .

Pharmacokinetics

In terms of pharmacokinetics, this compound has been found to be rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of approximately 15-20 hours . The pharmacodynamic effects of this compound were found to be proportional to dose and drug exposure . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . In clinical studies, this compound has demonstrated antitumor activity in vitro and in xenograft models of acute myeloid leukemia (AML) and other solid tumors . Some patients with malignant solid tumors observed stable disease after treatment with this compound .

Action Environment

It’s worth noting that the safety, tolerability, and preliminary antitumor activity of this compound have been evaluated in different dosing schedules , suggesting that the regimen could potentially influence the drug’s efficacy.

Biochemical Analysis

Biochemical Properties

Mivebresib interacts with BET proteins, which play crucial roles in transcriptional regulation relevant to cancer pathogenesis . It binds to the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT . This interaction disrupts protein-protein interaction between BET proteins and acetylated histones and transcription factors, thereby inhibiting the expression of some growth-promoting genes .

Cellular Effects

This compound has shown to influence cell function by causing apoptosis of cancer cells in vitro . It has demonstrated antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, KRAS-mutant NSCLC, prostate cancer, and breast cancer . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the bromodomains of BET proteins . This binding interaction disrupts the protein-protein interaction between BET proteins and acetylated histones and transcription factors, leading to the inhibition of the expression of some growth-promoting genes .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has shown to have a tolerable safety profile, and stable disease was observed in some patients with malignant solid tumors

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Preparation Methods

The synthesis of mivebresib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial production methods for this compound are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Mivebresib undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Mivebresib is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:

This compound stands out due to its high potency and favorable safety profile observed in clinical trials .

Properties

IUPAC Name

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDONXGFGWSSFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445993-26-9
Record name Mivebresib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIVEBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide (5.3 g, 7.5 mmol), potassium hydroxide (8.43 g, 150 mmol), and N,N,N-trimethylhexadecan-1-aminium bromide (0.137 g, 0.375 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated at 90° C. for 16 hours. Tetrahydrofuran was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The aqueous layer was neutralized to pH=7 using 10% HCl. The aqueous layer was then extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, ethyl acetate). The desired fractions were combined and concentrated. The residue was triturated with 20 mL of acetonitrile to provide N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide Form I (2.82 g, 82% yield). 1H NMR (300 MHz, DMSO-d6) δ 1.23 (t, J=7.3 Hz, 3H), 3.11 (q, J=7.3 Hz, 2H), 3.53 (s, 3H), 6.27-6.22 (m, 1H), 6.91 (d, J=8.7 Hz, 1H), 7.13-6.93 (m, 2H), 7.19 (dd, J=8.8, 2.7 Hz, 1H), 7.32-7.25 (m, 2H), 7.42-7.31 (m, 2H), 9.77 (s, 1H), 12.04 (bs, 1H). MS (ESI+) m/z 460.1 (M+H)+.
Name
N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)-N-(ethylsulfonyl)ethanesulfonamide
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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